molecular formula C8H14ClN3O2 B12222828 Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B12222828
M. Wt: 219.67 g/mol
InChI Key: OPOIZUPICRWIKT-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazines with 1,3-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the isopropyl group at the 1-position may enhance its binding affinity to certain targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is a compound belonging to the pyrazole family, recognized for its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into the compound's biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C₈H₁₄ClN₃O₂
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 1787974-11-1

Research indicates that this compound primarily acts by binding to specific enzymes or receptors, modulating their activity. This property is particularly valuable in pharmacology, where enzyme inhibitors can play crucial roles in therapeutic interventions.

Enzyme Inhibition

The compound has shown significant activity as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly within the PCTAIRE family. For instance, a study reported that derivatives of this compound exhibited high potency against CDK16, with an EC50 value of 33 nM. Other members of the PCTAIRE family were also inhibited within a range of 20–180 nM .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

ModificationEffect on Activity
Isopropyl group at the 1-positionIncreases reactivity and binding affinity
Variations in the pyrazole coreCan lead to loss or gain of activity depending on specific substitutions

This relationship emphasizes the importance of chemical structure in determining biological efficacy.

Kinase Inhibition Studies

In a detailed study assessing the interaction of this compound with various kinases, several compounds were identified that stabilized CDK16 and GSK3, which are critical targets in cancer therapy. The compounds demonstrated a broad range of off-target effects but maintained significant on-target potency against CDK16 .

Anti-inflammatory Activity

Preliminary bioassays have indicated that derivatives of this compound exhibit anti-inflammatory properties. A study involving COX enzyme inhibition showed promising results, with IC50 values indicating effective suppression of COX-1 and COX-2 activities. For example:

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM

These results suggest potential applications in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound could induce G2/M phase cell cycle arrest in cancer cells due to its inhibitory action on CDK16, suggesting its utility as a chemotherapeutic agent.
  • Inflammatory Disorders : Clinical trials are ongoing to assess its efficacy in reducing inflammation markers in patients with chronic inflammatory diseases.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5(2)11-4-6(7(9)10-11)8(12)13-3;/h4-5H,1-3H3,(H2,9,10);1H

InChI Key

OPOIZUPICRWIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)OC.Cl

Origin of Product

United States

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